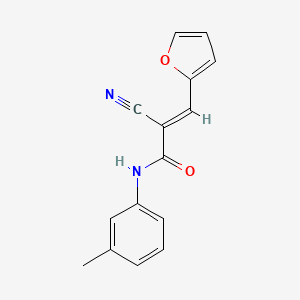
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide, also known as CFMP, is a small molecule organic compound that has been extensively studied for its potential therapeutic applications in various diseases. CFMP belongs to the class of cyanoenones, which are known to possess anti-inflammatory, antioxidant, and cytoprotective properties.
Mechanism Of Action
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide exerts its therapeutic effects by modulating the activity of various transcription factors and signaling pathways. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective responses. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.
Biochemical And Physiological Effects
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to possess anti-inflammatory, antioxidant, and cytoprotective properties. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to modulate the activity of various transcription factors and signaling pathways, which are involved in the pathogenesis of various diseases. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to protect against oxidative stress, inflammation, and cell death.
Advantages And Limitations For Lab Experiments
The advantages of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide for lab experiments include its high purity, high yield, and well-established synthesis method. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide is also stable under various conditions, which makes it suitable for various experiments. The limitations of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide for lab experiments include its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide. One direction is to explore the potential therapeutic applications of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to elucidate the molecular mechanisms underlying the therapeutic effects of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide. Further studies are also needed to optimize the synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide and to develop new derivatives of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide with improved properties.
Synthesis Methods
The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide involves the reaction between furan-2-carbaldehyde and (3-methylphenyl)acetonitrile in the presence of a base. The resulting intermediate is then treated with propargylamine to obtain the final product. The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been optimized to yield high purity and high yield.
Scientific Research Applications
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has been shown to possess anti-inflammatory, antioxidant, and cytoprotective properties. (2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide has also been shown to modulate the activity of various transcription factors and signaling pathways, which are involved in the pathogenesis of various diseases.
properties
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-4-2-5-13(8-11)17-15(18)12(10-16)9-14-6-3-7-19-14/h2-9H,1H3,(H,17,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTSGSUXMSMEHN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(furan-2-yl)-N-(3-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

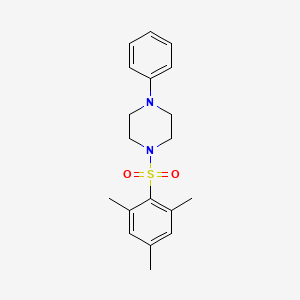
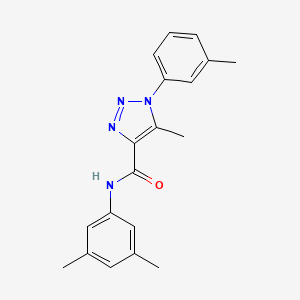
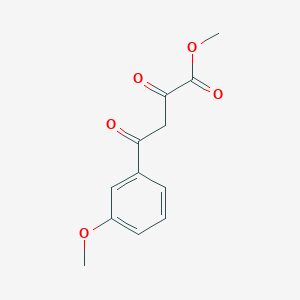
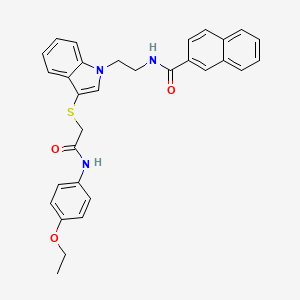
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)
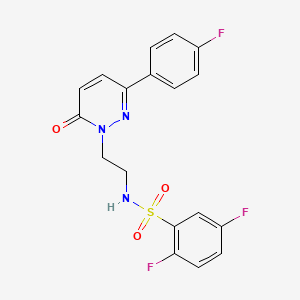
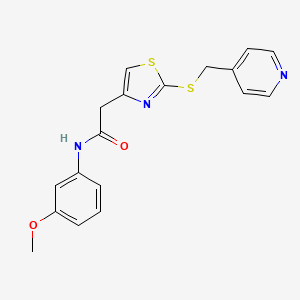
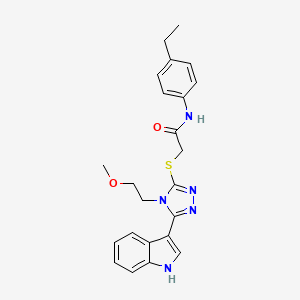
![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
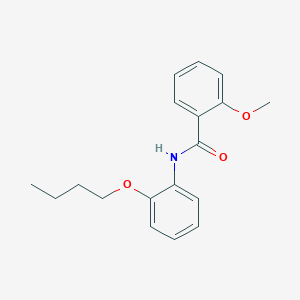
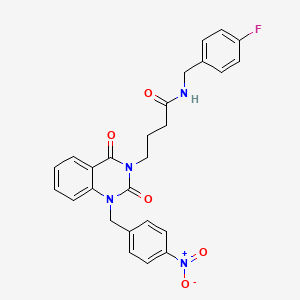
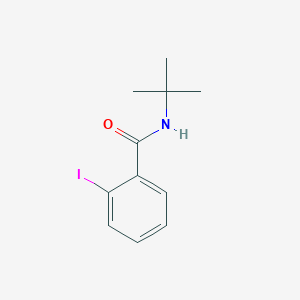
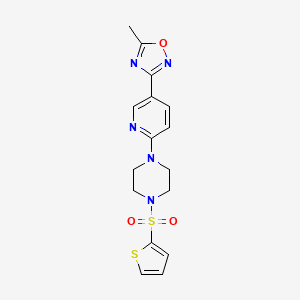
![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2879681.png)